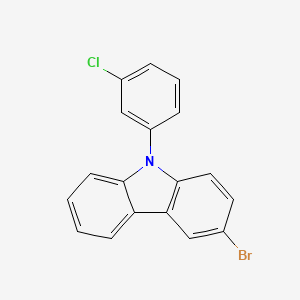
3-Bromo-9-(3-chlorophenyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-9-(3-chlorophenyl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9-(3-chlorophenyl)-9H-carbazole typically involves the bromination of 9-(3-chlorophenyl)-9H-carbazole. This can be achieved through the following steps:
Starting Material: 9-(3-chlorophenyl)-9H-carbazole.
Bromination: The bromination reaction is carried out using bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-9-(3-chlorophenyl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazoles, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Bromo-9-(3-chlorophenyl)-9H-carbazole has several scientific research applications, including:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.
Materials Science: Utilized in the development of advanced materials with unique electronic and optical properties.
Chemical Research: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 3-Bromo-9-(3-chlorophenyl)-9H-carbazole depends on its specific application. In organic electronics, it functions as a charge transport material, facilitating the movement of electrons or holes in devices. In pharmaceuticals, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
9-Phenylcarbazole: Lacks the bromine and chlorine substituents, making it less reactive in certain chemical reactions.
3-Bromo-9-phenylcarbazole: Similar structure but without the chlorine atom, leading to different reactivity and applications.
9-(3-Chlorophenyl)-9H-carbazole:
Uniqueness
3-Bromo-9-(3-chlorophenyl)-9H-carbazole is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical syntheses. These substituents allow for selective functionalization and the formation of complex molecules, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
3-bromo-9-(3-chlorophenyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClN/c19-12-8-9-18-16(10-12)15-6-1-2-7-17(15)21(18)14-5-3-4-13(20)11-14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOYWQDSPUUEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC(=CC=C4)Cl)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
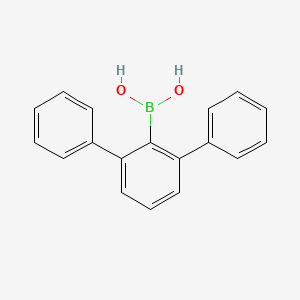
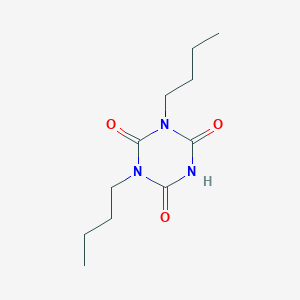
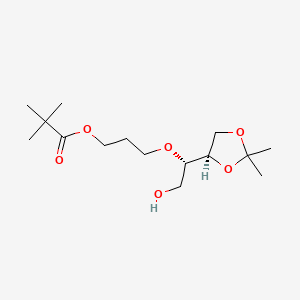
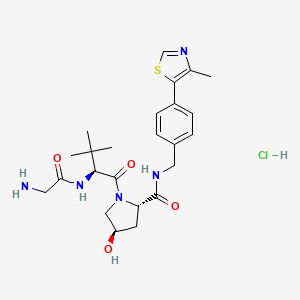
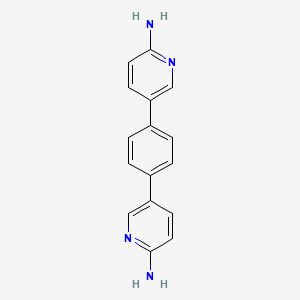

![2,2'-(Spiro[fluorene-9,9'-thioxanthene]-3',6'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B8263413.png)
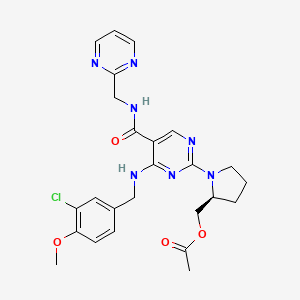
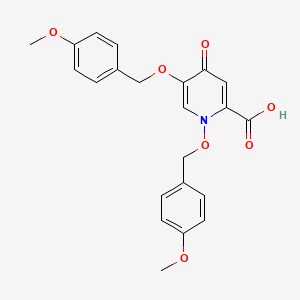
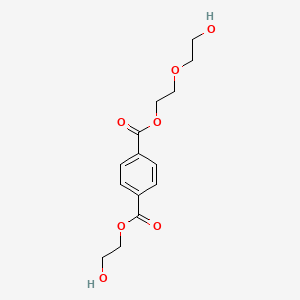
![6-Amino-4-(2,4-dimethoxyphenyl)-[1,2]dithiolo[4,3-b]pyrrol-5(4H)-one hydrochloride](/img/structure/B8263430.png)
![(NE,R)-N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8263431.png)
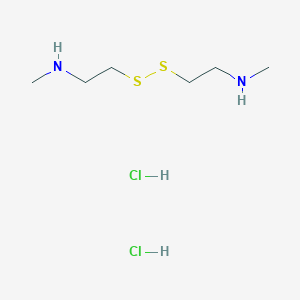
![4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde](/img/structure/B8263445.png)
